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Cat. No.: B15137611 Get Quote

In the rapidly evolving field of targeted protein degradation, PROTAC (Proteolysis Targeting

Chimera) NR-7h has emerged as a potent and selective degrader of p38α and p38β mitogen-

activated protein kinases (MAPKs). This guide provides a comprehensive comparison of NR-

7h's efficacy and potency against other p38-targeting PROTACs, supported by experimental

data and detailed protocols for key assays. This information is intended for researchers,

scientists, and drug development professionals working in oncology and inflammation, where

the p38 MAPK pathway is a critical therapeutic target.

Quantitative Comparison of p38-Targeting PROTACs
The following table summarizes the in vitro degradation potency and selectivity of NR-7h

compared to other reported p38-targeting PROTACs, SJFα and SJFδ.

PROTAC Target(s)
E3 Ligase
Recruited

DC50
(nM)

Dmax (%) Cell Line
Treatment
Time (h)

NR-7h p38α, p38β CRBN
p38α: 24,

p38β: 48
>90

T47D,

MDA-MB-

231

24

SJFα p38α VHL 7.16 97.4
MDA-MB-

231

Not

Specified

SJFδ p38δ VHL 46.17 99.41
MDA-MB-

231

Not

Specified
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Note: DC50 represents the concentration required to degrade 50% of the target protein, and

Dmax is the maximum percentage of protein degradation achieved.

In Vivo Efficacy of p38-Targeting PROTACs
While direct in vivo anti-tumor efficacy data for NR-7h in xenograft models is not extensively

available in the public domain, its in vivo activity has been demonstrated. A study investigating

the role of host p38-MAPK in parasitic infections showed that NR-7h effectively degraded host

p38-MAPK in a time- and dose-dependent manner, leading to a reduction in parasite load.[1]

This indicates that NR-7h is bioavailable and active in a whole organism.

For context, in vivo studies with other PROTACs targeting different proteins have shown

significant tumor growth inhibition in mouse xenograft models. For instance, a STAT3-targeting

PROTAC, SD-36, induced complete and long-lasting tumor regression in leukemia and

lymphoma models at well-tolerated doses. Such studies typically involve administering the

PROTAC to tumor-bearing mice and monitoring tumor volume over time compared to a vehicle

control group.

Signaling Pathway and Mechanism of Action
The following diagrams illustrate the p38 MAPK signaling pathway and the general mechanism

of action for PROTACs.
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Caption: The p38 MAPK signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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